molecular formula C10H10BrFO2 B6212940 methyl 4-(2-bromoethyl)-3-fluorobenzoate CAS No. 2703773-42-4

methyl 4-(2-bromoethyl)-3-fluorobenzoate

Cat. No.: B6212940
CAS No.: 2703773-42-4
M. Wt: 261.1
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Description

Methyl 4-(2-bromoethyl)-3-fluorobenzoate is a fluorinated aromatic ester serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The 2-bromoethyl side chain provides a reactive handle for further functionalization, making it valuable for creating more complex molecular architectures. Compounds with similar fluorobenzoate cores are frequently employed in the synthesis of enzyme inhibitors and in the development of potential therapeutic agents, as fluorinated aromatic systems are common pharmacophores in medicinal chemistry . Researchers utilize such building blocks in metal-catalyzed cross-coupling reactions and in the synthesis of diverse heterocyclic compounds . This product is intended for research purposes only and is not approved for use in humans or for diagnostic applications.

Properties

CAS No.

2703773-42-4

Molecular Formula

C10H10BrFO2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Optimization

Catalyst selection critically influences reaction efficiency. For esterification, Brønsted acids like H₂SO₄ offer high activity but require corrosion-resistant equipment. Solid acid catalysts (e.g., Amberlyst-15) provide easier separation and reusability, though with marginally lower yields (75–85% vs. 90–95% for H₂SO₄) .

Table 1: Comparative Analysis of Esterification Catalysts

CatalystYield (%)Reaction Time (h)Temperature (°C)
H₂SO₄92870
HCl881065
Amberlyst-15821275
p-Toluenesulfonic acid85970

For bromination, radical initiators like AIBN ensure regioselectivity, while Lewis acids (e.g., FeCl₃) can accelerate electrophilic pathways. However, Lewis acids risk ester group degradation at elevated temperatures .

Intermediate Synthesis: 4-(2-Bromoethyl)-3-Fluorobenzoic Acid

The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling. A notable method involves:

  • Friedel-Crafts Alkylation: 3-Fluorobenzoic acid reacts with ethylene in the presence of AlCl₃ to form 4-ethyl-3-fluorobenzoic acid.

  • Bromination: Radical bromination of the ethyl group using NBS and AIBN yields 4-(2-bromoethyl)-3-fluorobenzoic acid .

Key Challenges:

  • Regioselectivity: Competing bromination at aromatic positions requires careful control of reaction conditions.

  • Acid Stability: The carboxylic acid group may degrade under prolonged exposure to HBr, necessitating low-temperature bromination .

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm product identity. For this compound:

  • ¹H NMR (CDCl₃): δ 7.85 (dd, J = 8.5 Hz, 1H, ArH), 7.45 (d, J = 6.2 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.40 (t, J = 7.8 Hz, 2H, CH₂Br), 2.95 (t, J = 7.8 Hz, 2H, CH₂Ar) .

  • ¹³C NMR: δ 166.5 (C=O), 162.3 (d, J = 248 Hz, C-F), 132.1–115.8 (ArC), 52.1 (OCH₃), 34.2 (CH₂Br), 30.5 (CH₂Ar) .

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. Green chemistry principles advocate for:

  • Solvent Substitution: Replacing dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.

  • Catalyst Recycling: Amberlyst-15 can be reused for 5–7 cycles with minimal activity loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under reflux conditions.

Major Products

    Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Forms the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzoate ester. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Methyl 4-(Bromomethyl)-3-fluorobenzoate

  • Structure : Bromine on a methyl group (C8H8BrFO2) .
  • Synthesis : Prepared via bromination of methyl 3-fluoro-4-methylbenzoate, yielding a white waxy solid (61% yield) .
  • Reactivity : The bromomethyl group undergoes rapid nucleophilic substitution due to steric accessibility.
  • Applications : Key intermediate in histone deacetylase 6 (HDAC6) inhibitors (e.g., compound 21d in ) .
  • Physical Properties : Molecular weight 247.0 g/mol (ESI LRMS: [M + H]+) .

Comparison :

  • The bromomethyl analogue lacks the ethyl chain, leading to faster reaction kinetics in substitutions but reduced lipophilicity compared to the bromoethyl derivative.

Ethyl 4-(2-Bromoethoxy)-3-fluorobenzoate

  • Structure : Bromine on an ethoxy group (C11H12BrFO3; MW 291.11 g/mol) .
  • Reactivity : The ether linkage reduces electrophilic aromatic substitution activity. Bromine here participates in ether-specific reactions (e.g., elimination or nucleophilic displacement).
  • Applications : Less commonly reported in drug synthesis compared to bromoalkyl esters.

Comparison :

  • The ethoxy group introduces polarity, enhancing solubility in polar solvents. The bromoethyl ester’s alkyl chain offers better membrane permeability for biological targets.

4-(2-Bromoethyl)benzoic Acid

  • Structure : Carboxylic acid derivative (C8H7BrFO2; CAS 361456-46-4) .
  • Reactivity : The carboxylic acid enables direct amide or ester formation, bypassing hydrolysis steps required for ester derivatives.
  • Applications: Precursor for muraminomicin antibiotics (e.g., compound 8 in ) .

Comparison :

  • The acid form is more reactive in coupling reactions but less stable under basic conditions compared to the ester form.

Methyl 4-(Azidomethyl)-3-fluorobenzoate

  • Structure : Azide-functionalized methyl group (C9H7FN3O2) .
  • Reactivity : Azide group enables click chemistry (e.g., Cu-catalyzed cycloaddition), contrasting with bromoethyl’s alkylation utility.
  • Safety : Azides pose explosion risks, whereas bromo compounds are safer but require toxicity precautions.

Comparison :

  • The azide derivative is specialized for bioconjugation, while the bromoethyl ester is tailored for carbon-carbon bond-forming reactions.

Key Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Primary Applications
Methyl 4-(2-bromoethyl)-3-FB* C9H8BrFO2 263.06 (calculated) Nucleophilic substitution, alkylation Drug intermediates, HDAC inhibitors
Methyl 4-(bromomethyl)-3-FB C8H7BrFO2 247.0 Rapid SN2 reactions HDAC6 inhibitors
Ethyl 4-(2-bromoethoxy)-3-FB C11H12BrFO3 291.11 Ether-specific reactions Specialty synthesis
4-(2-Bromoethyl)benzoic acid C8H7BrFO2 233.03 Amide/ester coupling Antibiotic precursors

*FB = fluorobenzoate

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